molecular formula C21H25N7 B12463668 N-(5-Methyl-1H-pyrazol-3-YL)-6-(4-methylpiperazin-1-YL)-2-(2-phenylethenyl)pyrimidin-4-amine

N-(5-Methyl-1H-pyrazol-3-YL)-6-(4-methylpiperazin-1-YL)-2-(2-phenylethenyl)pyrimidin-4-amine

Cat. No.: B12463668
M. Wt: 375.5 g/mol
InChI Key: BLQYVHBZHAISJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety, a pyrazole ring, and a phenylethenyl group

Preparation Methods

The synthesis of 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyrazole moieties. The final step involves the addition of the phenylethenyl group.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the piperazine group.

    Pyrazole Ring Formation: The pyrazole ring is formed via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Phenylethenyl Addition: The final step involves the addition of the phenylethenyl group through a Heck reaction, which is a palladium-catalyzed coupling of an aryl halide with an alkene.

Chemical Reactions Analysis

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

    Coupling Reactions: The phenylethenyl group allows for further functionalization through coupling reactions like Suzuki or Sonogashira couplings.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, infectious diseases, and neurological disorders.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine can be compared with other similar compounds, such as:

    6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-phenylpyrimidin-4-amine: This compound lacks the ethylene bridge present in the original compound, which may affect its binding affinity and biological activity.

    6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-thienyl)pyrimidin-4-amine: The replacement of the phenyl group with a thiophene ring can alter the compound’s electronic properties and interactions with biological targets.

    6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)pyrimidin-4-amine: The presence of a methoxy group on the phenyl ring can influence the compound’s solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine and its potential advantages in various applications.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYVHBZHAISJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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